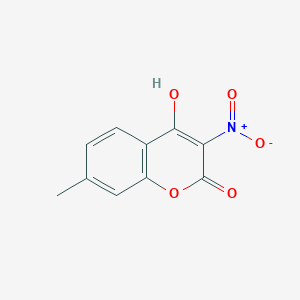
4-羟基-7-甲基-3-硝基香豆素
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-7-methyl-3-nitrocoumarin is a derivative of coumarin, a class of compounds known for their diverse biological and pharmacological properties. Coumarins are characterized by a benzene ring fused to an α-pyrone ring, and they exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties
科学研究应用
4-Hydroxy-7-methyl-3-nitrocoumarin has several applications in scientific research:
作用机制
Target of Action
Coumarin derivatives, to which 4-hydroxy-7-methyl-3-nitrocoumarin belongs, have been known to interact with various biological targets . For instance, some coumarin derivatives bind to actin and affect the structure of the cytoskeleton .
Mode of Action
It’s known that coumarin derivatives can exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology . Moreover, the bioactivity of 4-Hydroxy-3-nitrocoumarin showcases intramolecular charge transfer from the methyl group to the nitro group .
Biochemical Pathways
Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection . They are also involved in various biological and therapeutic properties .
Pharmacokinetics
It’s known that coumarin is a water-insoluble substance, but 4-hydroxy substitution confers weakly acidic properties to the molecule that makes it water soluble under slightly alkaline conditions .
Result of Action
It’s known that 4-hydroxy-3-nitrocoumarin is a coumarin derivative and its cytotoxic action against cultured human tumor and normal cells has been investigated .
Action Environment
It’s known that the synthesis of coumarin derivatives can be influenced by various factors, including the use of different lewis acids .
生化分析
Biochemical Properties
4-Hydroxy-7-methyl-3-nitrocoumarin, like other coumarin derivatives, plays a key role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the coumarin scaffold, which involves a conjugated system with excellent charge and electron transport properties .
Cellular Effects
In terms of cellular effects, 4-Hydroxy-7-methyl-3-nitrocoumarin has been observed to influence cell viability, proliferation, and adhesion of HepG2 cells . It has been shown to decrease Ki-67 gene expression, a marker associated with cell proliferation, while increasing the expression of MMP-9 and MMP-2 genes, which are involved in the breakdown of extracellular matrix in normal physiological processes, such as embryogenesis and tissue remodeling .
Molecular Mechanism
The molecular mechanism of action of 4-Hydroxy-7-methyl-3-nitrocoumarin is complex and multifaceted. It involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . The compound’s bioactivity is corroborated by the intramolecular charge transfer from the methyl group to the nitro group .
Temporal Effects in Laboratory Settings
It is known that coumarin-based dyes, such as 7-Amino-4-methylcoumarin-3-acetic acid (AMCA), exhibit excellent photophysical properties and tolerate light three times longer than fluorescein .
Dosage Effects in Animal Models
While specific studies on the dosage effects of 4-Hydroxy-7-methyl-3-nitrocoumarin in animal models are currently lacking, it is known that coumarin derivatives exhibit a range of effects at different dosages. For example, 7-hydroxycoumarin derivatives have been found to exhibit good biological activities, and many of these compounds have become commonly used in clinical medicine or are being studied in proprietary medicinal research .
Metabolic Pathways
Coumarins are known to play a key role in the biosynthesis in plants and metabolic pathways .
Transport and Distribution
Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Subcellular Localization
Coumarins are known to play a key role in fluorescent labeling of biomolecules, which can provide insights into their subcellular localization .
准备方法
The synthesis of 4-Hydroxy-7-methyl-3-nitrocoumarin typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-4-methylcoumarin, which is prepared by the condensation of ethyl 3-oxobutanoate with resorcinol under the catalysis of Lewis acids.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and conditions to ensure the selective introduction of functional groups without unwanted side reactions.
化学反应分析
4-Hydroxy-7-methyl-3-nitrocoumarin undergoes various chemical reactions, including:
相似化合物的比较
4-Hydroxy-7-methyl-3-nitrocoumarin can be compared with other coumarin derivatives:
4-Hydroxycoumarin: A simpler derivative with anticoagulant properties.
7-Hydroxy-4-methylcoumarin: Known for its use in fluorescent labeling and as a choleretic drug.
4-Methylumbelliferone: Used as a fluorescent probe and in the study of enzyme activities.
属性
IUPAC Name |
4-hydroxy-7-methyl-3-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5/c1-5-2-3-6-7(4-5)16-10(13)8(9(6)12)11(14)15/h2-4,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTRHRRGGQOSLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)O2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498462.png)
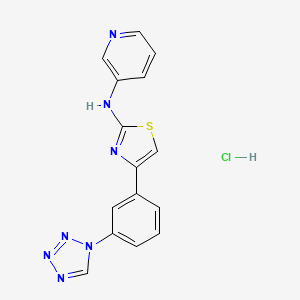
![N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2498466.png)
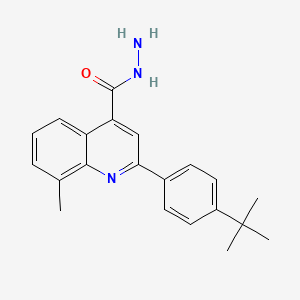
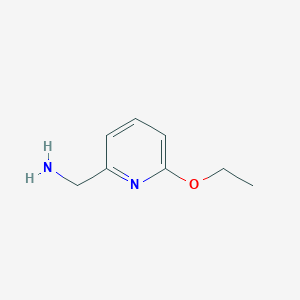
![N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2498470.png)
![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2498471.png)
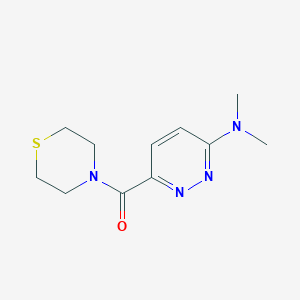
![N-[(3-chloro-4-fluorophenyl)methyl]-1-(2-fluorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2498473.png)
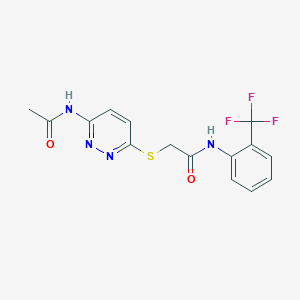
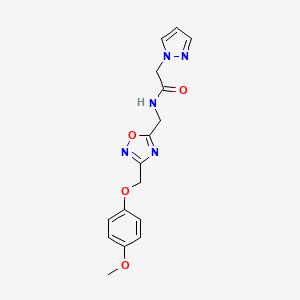
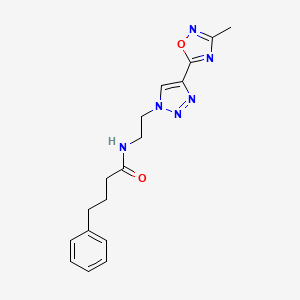
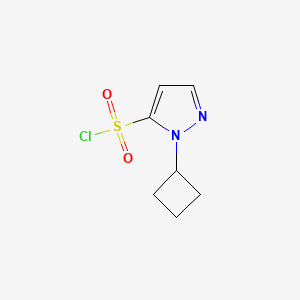
![3-Acetyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2498481.png)
